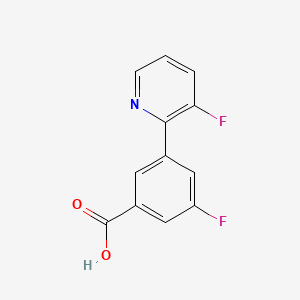

3-Fluoro-5-(3-fluoropyridin-2-yl)benzoic acid

Description

Properties

IUPAC Name |

3-fluoro-5-(3-fluoropyridin-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F2NO2/c13-9-5-7(4-8(6-9)12(16)17)11-10(14)2-1-3-15-11/h1-6H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBHWTAHYZCUNLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC(=CC(=C2)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40742856 | |

| Record name | 3-Fluoro-5-(3-fluoropyridin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40742856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365271-83-5 | |

| Record name | Benzoic acid, 3-fluoro-5-(3-fluoro-2-pyridinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1365271-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-5-(3-fluoropyridin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40742856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-(3-fluoropyridin-2-yl)benzoic acid can be achieved through various chemical reactions. One common method involves the reaction of 3-fluoropyridine with 3-fluorobenzoic acid under specific conditions to form the desired product . The reaction typically requires a catalyst and may involve steps such as halogenation and coupling reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-5-(3-fluoropyridin-2-yl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form different derivatives or reduction to remove specific functional groups.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoic acids or pyridines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

Chemistry: 3-Fluoro-5-(3-fluoropyridin-2-yl)benzoic acid is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and is utilized in the development of new chemical compounds .

Biology and Medicine: In biological research, this compound is studied for its potential biological activities. It may be used in the development of pharmaceuticals or as a reference compound in biochemical assays .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of agrochemicals and other industrial products .

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(3-fluoropyridin-2-yl)benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Fluorination Patterns

Heterocyclic vs. Non-Heterocyclic Substituents

Toxicity Considerations

Quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives highlight the importance of molecular connectivity indices (0JA, 1JA) in predicting oral LD₅₀ values in mice . While specific toxicity data for this compound are unavailable, analogs like 3-fluoro-5-(trifluoromethyl)benzoic acid may exhibit higher lipophilicity-related toxicity due to prolonged tissue retention .

Pharmaceutical Intermediates

- This compound is utilized in amide coupling reactions to generate hit candidates in drug discovery pipelines .

- The trifluoromethyl analog (CAS 161622-05-5) is a key building block for APIs, leveraging fluorine’s ability to modulate pharmacokinetic properties .

Material Science

- Sulfur-containing derivatives like 3-fluoro-5-(pentafluorothio)benzoic acid (CAS 1448319-13-8) are explored for their unique electronic properties in organic electronics .

Biological Activity

3-Fluoro-5-(3-fluoropyridin-2-yl)benzoic acid is an organic compound with the molecular formula C₁₂H₇F₂NO₂ and a molecular weight of approximately 235.19 g/mol. Its structure features a benzoic acid core substituted with fluorine atoms and a pyridine ring, which contribute to its unique chemical properties and biological activities. The presence of fluorine enhances its reactivity, making it a subject of interest in medicinal chemistry, particularly for its potential antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity. The compound's efficacy against various bacterial strains has been evaluated, demonstrating its potential as a new antibacterial agent. The mechanism of action is believed to involve the inhibition of key enzymes essential for bacterial survival, similar to other fluoro-substituted compounds known for their antibacterial properties .

Anticancer Properties

The anticancer potential of this compound has also been explored. Studies suggest that it may act by interfering with specific cellular pathways involved in cancer cell proliferation and survival. The electron-withdrawing nature of the fluorine atoms enhances its binding affinity to biological targets, potentially leading to improved therapeutic efficacy against cancer cells.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for metabolic processes in bacteria and cancer cells, thereby disrupting their growth and replication.

- Receptor Binding : It can bind to specific receptors or proteins involved in signaling pathways, modulating their activity and influencing cellular responses .

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step organic reactions. One common synthetic route includes the following steps:

- Preparation of the Pyridine Derivative : Starting with commercially available pyridine derivatives.

- Substitution Reactions : Introducing fluorine atoms at specific positions on the aromatic rings.

- Formation of Benzoic Acid Core : Completing the structure through carboxylation reactions.

Research has shown that derivatives of this compound can exhibit enhanced biological activity compared to non-fluorinated analogs, highlighting the importance of fluorine substitution in drug design.

Table: Summary of Biological Activities

Research Applications

In addition to its biological activities, this compound serves as a building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals. Its role in biochemical assays as a reference compound further emphasizes its versatility in research applications .

Q & A

Q. What are the recommended synthetic routes for 3-Fluoro-5-(3-fluoropyridin-2-yl)benzoic acid?

A plausible synthesis involves sequential cross-coupling and fluorination steps. For example:

- Step 1 : Suzuki-Miyaura coupling to attach the pyridyl group to the benzoic acid scaffold. This method is widely used for aryl-aryl bond formation, as seen in analogs like 4-(3-fluorophenyl)benzaldehyde derivatives .

- Step 2 : Direct fluorination using reagents like Selectfluor™ or Deoxo-Fluor® to introduce fluorine at the desired positions. Fluorination conditions must be optimized to avoid over-fluorination or side reactions .

- Step 3 : Hydrolysis of ester intermediates (if applicable) to yield the carboxylic acid group.

Q. How can the purity and structure of this compound be validated?

Use a combination of:

- NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm substitution patterns and fluorine integration .

- High-resolution mass spectrometry (HRMS) to verify molecular weight.

- HPLC with UV detection (e.g., at 254 nm) to assess purity (>95% recommended for biological assays) .

- Elemental analysis to confirm stoichiometry, especially critical for fluorinated compounds due to potential isotopic interference .

Q. What solvents and storage conditions are optimal for this compound?

- Solubility : Test in DMSO, methanol, or aqueous buffers (pH-dependent solubility common for benzoic acids). Avoid halogenated solvents if halogen substituents are present .

- Storage : Store at 2–8°C in amber vials to prevent photodegradation. Lyophilization is recommended for long-term stability .

Advanced Research Questions

Q. How do electronic effects of the dual fluorine substituents influence reactivity in further derivatization?

The electron-withdrawing nature of fluorine atoms can:

- Reduce nucleophilicity at the pyridine ring, complicating further substitutions (e.g., SNAr reactions).

- Enhance stability of intermediates in metal-catalyzed reactions (e.g., Suzuki couplings) due to increased aryl halide electrophilicity .

- Impact acidity : The benzoic acid group (pKa ~2–3) may require pH adjustment for reactions involving the pyridyl nitrogen (pKa ~1–2 for fluoropyridines) .

Q. What strategies mitigate competing side reactions during functionalization of the pyridyl ring?

- Directed ortho-metalation : Use directing groups (e.g., amides) to control substitution sites on the pyridyl ring .

- Protection/deprotection : Temporarily protect the carboxylic acid group as a methyl ester to avoid interference during pyridyl modifications .

- Computational modeling : Predict reactive sites using DFT calculations to prioritize synthetic routes .

Q. How can structure-activity relationship (SAR) studies be designed for this compound in drug discovery?

- Analog synthesis : Modify the fluoropyridyl or benzoic acid moieties (e.g., replace fluorine with chlorine or methyl groups) .

- Biological assays : Test analogs for target binding (e.g., kinase inhibition) and correlate substituent effects with activity.

- Data analysis : Use multivariate regression to identify key substituent parameters (e.g., Hammett σ values) influencing potency .

Q. How should contradictory data on biological activity be resolved?

Contradictions may arise from:

- Purity discrepancies : Re-evaluate compound purity via HPLC and re-test in standardized assays .

- Solvent effects : Ensure consistent use of DMSO concentrations (<1% v/v) to avoid cytotoxicity artifacts .

- Target selectivity : Profile off-target interactions using proteome-wide screening (e.g., kinase panels) .

Methodological Considerations

- Synthetic Optimization : Monitor reaction progress via TLC or LC-MS, especially for fluorinated intermediates prone to decomposition .

- Crystallography : Attempt single-crystal X-ray diffraction to resolve ambiguity in substitution patterns (critical for patent applications) .

- Toxicity Screening : Prioritize Ames tests for mutagenicity, as fluorinated aromatics may intercalate DNA .

For further guidance on fluorinated benzoic acid derivatives, refer to NIST data on analogous compounds (e.g., 3-Fluoro-5-(trifluoromethyl)benzoic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.